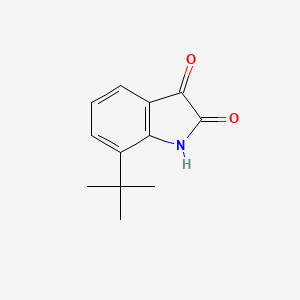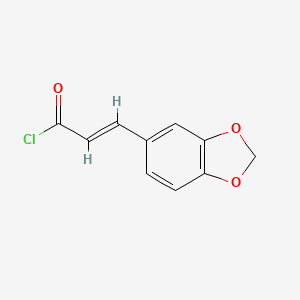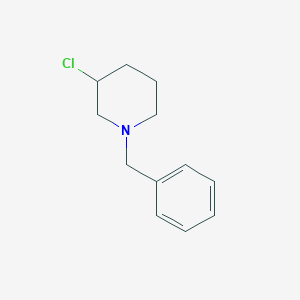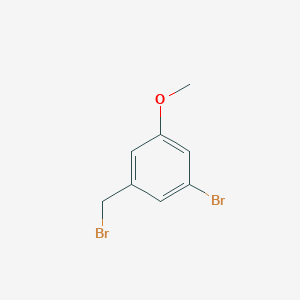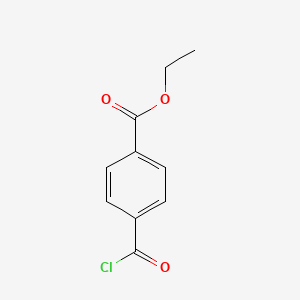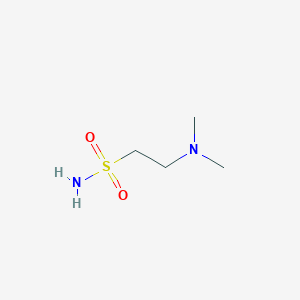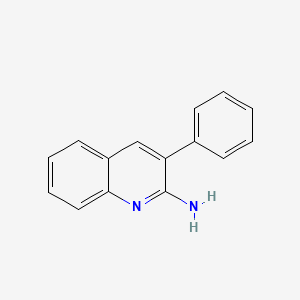
2-Amino-3-phenylquinoline
Vue d'ensemble
Description
2-Amino-3-phenylquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with an amino group at the second position and a phenyl group at the third position. This structure is a key intermediate in the synthesis of various pharmaceuticals and materials due to its unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of 2-phenylquinazolines, which are structurally related to 2-amino-3-phenylquinoline, has been achieved through sp(3) C-H functionalization, providing a range of derivatives with good to excellent yields . Another approach involves the reaction of 2-aminobenzaldehyde derivatives with dialkyl acetylenedicarboxylates catalyzed by phosphine, leading to the formation of 1,2-dihydroquinoline derivatives . Additionally, a one-pot synthesis of multisubstituted 2-aminoquinolines has been developed using 1-aryl tetrazoles and internal alkynes, which undergoes rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation . A gold-catalyzed cascade reaction has also been reported for the synthesis of 2-aminoquinolines, starting from β-(2-aminophenyl)-α,β-ynones with ynamides .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, has been elucidated using single crystal XRD. These compounds exhibit a variety of weak interactions in their crystal structures, which are stabilized by strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds . The molecular structure of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline has been determined by X-ray diffraction, revealing the geometric characteristics that suggest the potential for creating rigid-chain polymers .
Chemical Reactions Analysis
The chemical reactivity of 2-phenylquinazolines and related compounds has been explored in various studies. For instance, the synthesis of 4-phenylquinolin-2(1H)-one derivatives from N-acyl-o-aminobenzophenones has been achieved using NaH as a base, leading to the formation of both N-alkylated and O-alkylated products . The basicity of 4-amino-2-phenylquinazolines has been investigated, with dissociation constants determined for a new group of substituted compounds . Furthermore, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids has been reported, involving the synthesis of an amino intermediate followed by halogenation according to the Sandmeyer reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-phenylquinoline and its derivatives are influenced by their molecular structure. The presence of amino and phenyl groups can affect the compound's solubility, melting point, and reactivity. The supramolecular features of related compounds, such as 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, have been studied through experimental and computational methods, providing insight into the effect of weak interactions on crystal packing . The basicity of 4-amino-2-phenylquinazolines has been characterized, which is an important property in understanding their behavior in chemical reactions .
Applications De Recherche Scientifique
RNA-Binding Molecules
2-Amino-3-phenylquinoline derivatives have been explored as potential RNA-binding molecules. Krishnamurthy et al. (2004) synthesized 4,8-disubstituted 2-phenylquinoline amino acids, demonstrating their ability to bind RNA targets with nanomolar affinity. This discovery highlights their potential use in the development of new antibacterial agents due to their similarity to quinolones, a class of antibacterials (Krishnamurthy, Gooch, & Beal, 2004).
Mercury Sensors
2-Amino-3-phenylquinoline derivatives have been identified as effective sensors for mercury. Wan et al. (2009) showed that 3-phenyl-2-amino isoquinoline acts as a mercury sensor, highlighting its potential application in environmental monitoring (Wan et al., 2009).
Antimicrobial Agents
Elkholy and Morsy (2006) investigated 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, noting their potential antimicrobial activity. This study opens avenues for the application of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Fluorescence Probes
2-Amino-3-phenylquinoline derivatives have been studied for their fluorescence properties, potentially serving as molecular fluorescent probes. Motyka et al. (2011) focused on compounds with various alkyl moieties, suggesting their application in tagging biomolecules (Motyka et al., 2011).
Antitumor Agents
Chou et al. (2010) explored 2-phenylquinolin-4-ones (2-PQs) as antitumor agents. They found that these compounds exhibit significant inhibitory activity against various tumor cell lines, presenting them as potential drug candidates for cancer treatment (Chou et al., 2010).
Corrosion Inhibitors
Verma et al. (2015) demonstrated that 2-amino-4-arylquinoline-3-carbonitriles can effectively inhibit mild steel corrosion, suggesting their use in industrial applications to protect metals from corrosion (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).
Safety And Hazards
2-Amino-3-phenylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include wearing protective clothing and eye protection, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
3-phenylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDZAQRRFHMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485223 | |
| Record name | 2-Amino-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylquinoline | |
CAS RN |
36926-84-8 | |
| Record name | 2-Amino-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36926-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



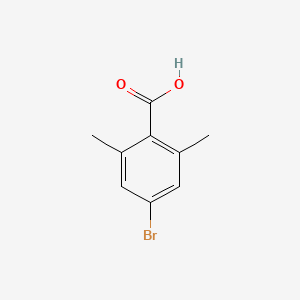
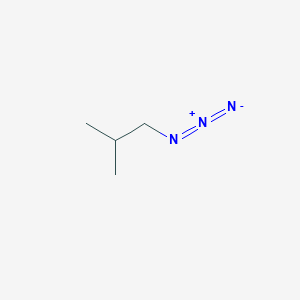
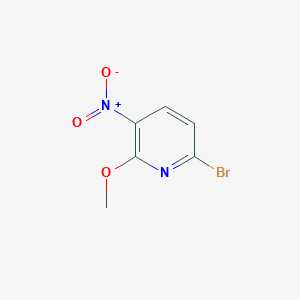
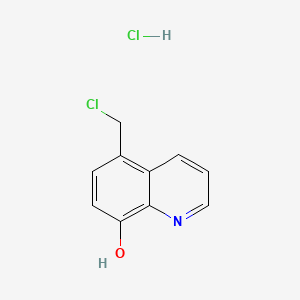
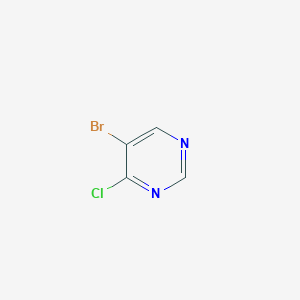
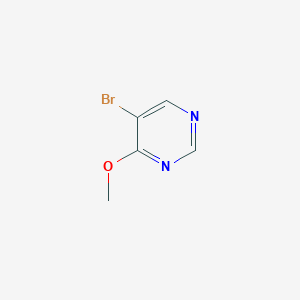
![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)
